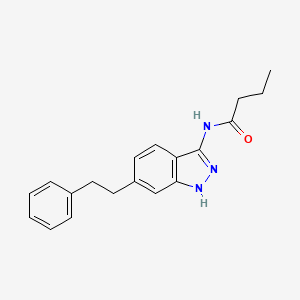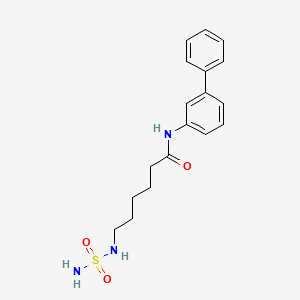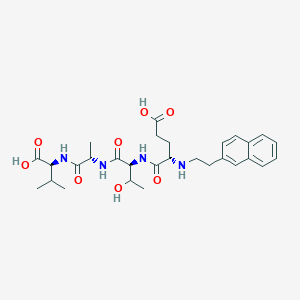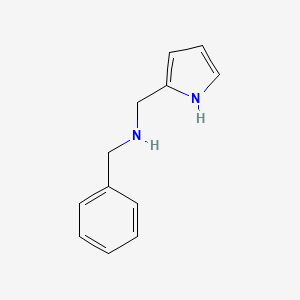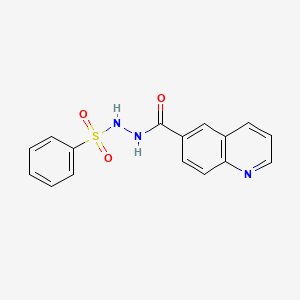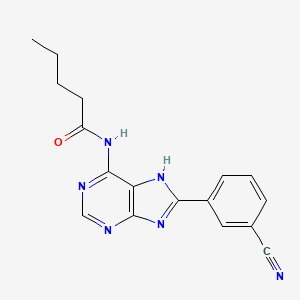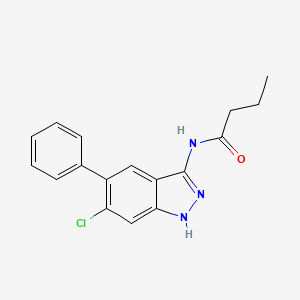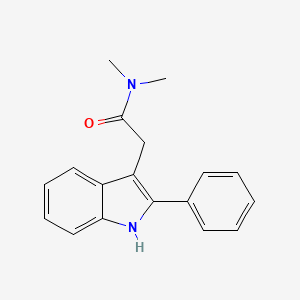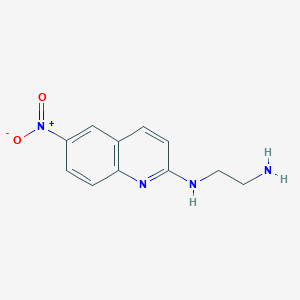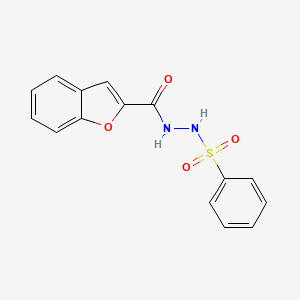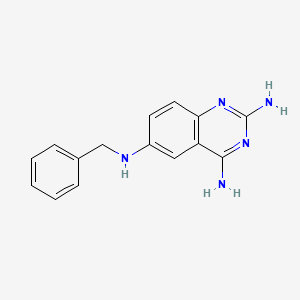
N*6*-Benzyl-quinazoline-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzyl-quinazoline-2,4,6-triamine is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The structure of N6-Benzyl-quinazoline-2,4,6-triamine consists of a quinazoline core with three amine groups at positions 2, 4, and 6, and a benzyl group attached to the nitrogen at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyl-quinazoline-2,4,6-triamine typically involves the intramolecular C-H activation reaction of para-nitro aniline, trichloroacetonitrile, and isocyanides in a one-pot reaction . This method is efficient and yields high-purity products.
Industrial Production Methods: Industrial production of N6-Benzyl-quinazoline-2,4,6-triamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N6-Benzyl-quinazoline-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4,6-trione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Quinazoline-2,4,6-trione derivatives.
Reduction: Quinazoline-2,4,6-triamine derivatives with modified amine groups.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
N6-Benzyl-quinazoline-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N6-Benzyl-quinazoline-2,4,6-triamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of xanthine oxidase, reducing the production of uric acid.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with key proteins involved in cell proliferation and survival.
Superoxide Scavenging: The compound exhibits antioxidant properties by scavenging superoxide radicals.
Comparison with Similar Compounds
N6-Benzyl-quinazoline-2,4,6-triamine is compared with other quinazoline derivatives:
Similar Compounds: Quinazoline-2,4,6-triamine, 2,6-diaminoquinazolin-4(3H)-one.
Properties
Molecular Formula |
C15H15N5 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-N-benzylquinazoline-2,4,6-triamine |
InChI |
InChI=1S/C15H15N5/c16-14-12-8-11(6-7-13(12)19-15(17)20-14)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H4,16,17,19,20) |
InChI Key |
PTWJNRZKGULCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine](/img/structure/B10851189.png)
![N-(7-(2-Chlorophenyl)-6-(4-chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxyacetamide (enantiomeric mix)](/img/structure/B10851194.png)
